- Novel indol-3-yl-thiosemicarbazone derivatives: Obtaining, evaluation of in vitro leishmanicidal activity and ultrastructural studiesChemico-Biological Interactions, 2020, 315,,
Cas no 93693-01-7 (4-(4-Ethylphenyl)-3-thiosemicarbazide)
4-(4-에틸페닐)-3-티오세미카바지드는 유기 화합물로, 티오세미카바지드 계열에 속하는 중요한 중간체입니다. 이 화합물은 높은 반응성과 선택성을 가지며, 특히 의약품 및 농약 합성에서 유용하게 활용됩니다. 분자 내에 포함된 티오카바모일 기(-NH-CS-NH2)는 금속 이온과의 킬레이션 반응에 적합하여 촉매 또는 배위 화합물 제조에 적용 가능합니다. 또한 방향족 고리 구조로 인해 우수한 열안정성을 나타내며, 다양한 유기 반응에서 개질이 용이한 특징이 있습니다. 연구용 시약 및 신물질 개발에 효과적으로 사용될 수 있는 다목적 화합물입니다.

93693-01-7 structure
상품 이름:4-(4-Ethylphenyl)-3-thiosemicarbazide
4-(4-Ethylphenyl)-3-thiosemicarbazide 화학적 및 물리적 성질
이름 및 식별자
-
- 4-(4-Ethylphenyl)-3-thiosemicarbazide
- 1-amino-3-(4-ethylphenyl)thiourea
- HMS1510E09
- N-(4-Ethylphenyl)hydrazinecarbothioamide (ACI)
- Semicarbazide, 4-(p-ethylphenyl)-3-thio- (6CI, 7CI)
- 3-Amino-1-(4-ethylphenyl)thiourea
- 4-(4-Ethylphenyl)thiosemicarbazide
- 93693-01-7
- SCHEMBL456128
- BRD-K67920105-001-01-6
- N-(4-ethylphenyl)hydrazinecarbothioamide
- DTXSID10390747
- ChemDiv3_013121
- AKOS002130557
-
- MDL: MFCD00041303
- 인치: 1S/C9H13N3S/c1-2-7-3-5-8(6-4-7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13)
- InChIKey: MXVVZBDSLDIVAW-UHFFFAOYSA-N
- 미소: S=C(NC1C=CC(CC)=CC=1)NN
- BRN: 2804749
계산된 속성
- 정밀분자량: 195.08300
- 동위원소 질량: 195.083
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 3
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 4
- 복잡도: 164
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.6
- 표면전하: 0
- 상호 변형 이기종 수량: 3
- 토폴로지 분자 극성 표면적: 82.2A^2
실험적 성질
- 색과 성상: 흰색 또는 미백색 고체
- 밀도: 1.226
- 융해점: 128-131°C
- 비등점: 314.5°Cat760mmHg
- 플래시 포인트: 144°C
- 굴절률: 1.675
- PSA: 82.17000
- LogP: 2.57330
- 용해성: 물에 녹지 않다
4-(4-Ethylphenyl)-3-thiosemicarbazide 보안 정보
- 위험물 운송번호:UN 2811
- 위험 범주 코드: 25
- 보안 지침: S22-S36/37-S45
- 포장 등급:II
- 위험 등급:6.1
- 패키지 그룹:II
- 보안 용어:6.1
- 위험 용어:R25
4-(4-Ethylphenyl)-3-thiosemicarbazide 세관 데이터
- 세관 번호:2930909090
- 세관 데이터:
?? ?? ??:
2930909090개요:
2930909090. 기타 유기황 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2930909090. 기타 유기황 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
4-(4-Ethylphenyl)-3-thiosemicarbazide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532918-1g |
N-(4-ethylphenyl)hydrazinecarbothioamide |
93693-01-7 | 98% | 1g |
¥245 | 2023-04-12 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12361-1g |
4-(4-Ethylphenyl)-3-thiosemicarbazide, 98+% |
93693-01-7 | 98+% | 1g |
¥641.00 | 2023-02-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12361-5g |
4-(4-Ethylphenyl)-3-thiosemicarbazide, 98+% |
93693-01-7 | 98+% | 5g |
¥2141.00 | 2023-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532918-5g |
N-(4-ethylphenyl)hydrazinecarbothioamide |
93693-01-7 | 98% | 5g |
¥735 | 2023-04-12 |
4-(4-Ethylphenyl)-3-thiosemicarbazide 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 3 h, reflux
참조
합성 방법 2
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; rt; 2 h, rt
참조
- Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activitiesEuropean Journal of Medicinal Chemistry, 2015, 104, 148-156,
합성 방법 3
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) ; 30 °C
참조
- N-substituted benzaldehyde thiosemicarbazone derivative, and its preparation method and application in preparing antifungal material, China, , ,
합성 방법 4
반응 조건
1.1 Reagents: Hydrazine Solvents: Dichloromethane ; 2 h, 25 °C
참조
- Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibitionEuropean Journal of Medicinal Chemistry, 2019, 182,,
합성 방법 5
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 1 h, rt
참조
- Structural revision of the Mcl-1 inhibitor MIM1: synthesis and biological studies on ovarian cancer cells with evaluation of designed analoguesOrganic & Biomolecular Chemistry, 2021, 19(41), 8968-8987,
합성 방법 6
반응 조건
1.1 Reagents: tert-Butyl carbazate
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity toward multidrug-resistant cells expressing P-glycoproteinJournal of Medicinal Chemistry, 2011, 54(16), 5878-5889,
합성 방법 7
반응 조건
1.1 Reagents: Hydrazine Solvents: Ethanol ; rt; 3 h, cooled
참조
- Design, synthesis and biological evaluation of novel tetralone/indanone containing thiosemicarbazone derivatives with selective COX-2 inhibition as anticancer agentsJournal of Molecular Structure, 2023, 1286,,
합성 방법 8
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ; rt → 65 °C; 2 h, 65 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; rt → 65 °C; 2 h, 65 °C
참조
- Synthesis, cytotoxicity, and in vivo antitumor activity study of parthenolide semicarbazones and thiosemicarbazonesBioorganic & Medicinal Chemistry, 2020, 28(13),,
합성 방법 9
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 0 °C; overnight, 0 °C
참조
- Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazonesBioorganic Chemistry, 2020, 104,,
4-(4-Ethylphenyl)-3-thiosemicarbazide Raw materials
- 4-Ethylphenyl isothiocyanate
- Acetic acid, 2-[[[(4-ethylphenyl)amino]thioxomethyl]thio]-, sodium salt (1:1)
- 4-Ethylaniline
4-(4-Ethylphenyl)-3-thiosemicarbazide Preparation Products
4-(4-Ethylphenyl)-3-thiosemicarbazide 관련 문헌
-
Hippolyte Paysant,Siham Hedir,Frédéric Justaud,Louis Bastien Weiswald,Assaad Nasr El Dine,Ali Soulieman,Ali Hachem,Nicolas Elie,Emilie Brotin,Christophe Denoyelle,Jér?me Bignon,Fanny Roussi,Marie Jouanne,Olivier Tasseau,Thierry Roisnel,Anne Sophie Voisin-Chiret,René Grée,Nicolas Levoin,Laurent Poulain Org. Biomol. Chem. 2021 19 8968
93693-01-7 (4-(4-Ethylphenyl)-3-thiosemicarbazide) 관련 제품
- 40207-01-0(3-amino-1-(3-methylphenyl)thiourea)
- 13278-67-6(3-amino-1-(4-methylphenyl)thiourea)
- 2649059-16-3(methyl 5-(1-isocyanatoethyl)-1-methyl-1H-pyrazole-3-carboxylate)
- 1214341-75-9(3-Chloro-2-(pyridin-4-yl)isonicotinic acid)
- 852545-48-3([2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate)
- 29443-13-8(3-Pentanone, 2-chloro-2-methyl-)
- 923128-79-4(8-{2-(2-ethylphenyl)aminoethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1602096-71-8(4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one)
- 2385643-09-2(methyl 3,4-difluoro-2-formylbenzoate)
- 588-05-6(m-Tyramine)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량
